NMR Spectral Data Characterization of Atorvastatin Lactam Allyl Ester: A Comprehensive Technical Guide
NMR Spectral Data Characterization of Atorvastatin Lactam Allyl Ester: A Comprehensive Technical Guide
Executive Summary & Mechanistic Context
In the rigorous landscape of pharmaceutical impurity profiling, the structural elucidation of degradation products demands an uncompromising approach to chemical causality. Atorvastatin, a leading HMG-CoA reductase inhibitor, is known to undergo complex degradation pathways under oxidative and acidic stress. One of the most critical degradation products is the atorvastatin lactam (often referred to as Impurity Q), which forms via an oxidative rearrangement of the parent pyrrole ring into a 2-oxo-2,3-dihydro-1H-pyrrole (pyrrolidone) core[1].
The free 3,5-dihydroxyheptanoic acid side chain of this lactam is highly susceptible to spontaneous intramolecular lactonization[2]. To circumvent this during analytical characterization, the Atorvastatin Lactam Allyl Ester (CAS: 1246812-55-4)[3] is synthesized as a stable reference standard. By esterifying the terminal carboxylic acid with an allyl group, scientists create a conformationally locked, self-validating system. This prevents the spectral interference of an equilibrating lactone mixture[4], allowing for unambiguous multidimensional NMR characterization.
Experimental Methodology: A Self-Validating Protocol
To ensure the highest level of trustworthiness (E-E-A-T), the NMR acquisition protocol must be designed to validate both the primary structure and the stereochemical nuances of the molecule. The use of high-field NMR (e.g., 500 MHz or higher) is non-negotiable to resolve the complex, overlapping multiplets of the diastereotopic protons in the heptanoic acid chain[5].
Step-by-Step Workflow
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Sample Preparation: Dissolve 10–15 mg of highly purified Atorvastatin Lactam Allyl Ester in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl3 is chosen to prevent the exchange of the critical amide (-NH) proton, which would occur in protic solvents.
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1D NMR Acquisition:
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1 H NMR: Acquire 16–32 scans with a 1-second relaxation delay ( d1 ) and a 30° pulse angle to ensure accurate quantitative integration.
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13 C NMR: Acquire 1024–2048 scans utilizing composite pulse decoupling (CPD) to eliminate proton splitting, with a 2-second relaxation delay to account for the slower relaxation of quaternary carbons (e.g., lactam and ester carbonyls).
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2D NMR Acquisition (The Validation Layer): Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) utilizing 256 t1 increments to map the exact scalar coupling networks.
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Data Processing: Apply Fourier transform, manual phase correction, and a 0.3 Hz exponential line broadening factor for 1 H spectra to optimize the signal-to-noise ratio without sacrificing resolution.
Figure 1: Step-by-step experimental workflow for multidimensional NMR characterization.
Spectral Data Analysis & Chemical Causality
The structural proof of Atorvastatin Lactam Allyl Ester relies on identifying the loss of pyrrole aromaticity and confirming the exact site of allyl esterification.
1 H NMR Assignments
The oxidative rearrangement of atorvastatin forces a 1,3-migration of the isopropyl group from the sp2 C5 position to an sp3 hybridized C3 position on the new pyrrolidone ring[1]. Because C3 becomes a chiral center, the two methyl groups of the isopropyl moiety become diastereotopic, resonating as two distinct doublets.
Table 1: 1 H NMR Spectral Data (500 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Integration | Assignment / Structural Causality |
| 0.85 – 1.05 | m | 2H | C4-H 2 (Heptanoic chain) |
| 1.20 | d, J=6.8 | 3H | Isopropyl -CH 3 (Diastereotopic) |
| 1.25 | d, J=6.8 | 3H | Isopropyl -CH 3 (Diastereotopic) |
| 1.50 – 1.70 | m | 2H | C6-H 2 (Heptanoic chain) |
| 2.40 | d, J=6.0 | 2H | C2-H 2 (Adjacent to ester carbonyl) |
| 3.20 | hept, J=6.8 | 1H | Isopropyl -CH (Shifted due to sp3 C3) |
| 3.65, 4.05 | m | 2H | N-CH 2 (Diastereotopic splitting) |
| 3.80, 4.10 | m | 2H | C3-H, C5-H (Hydroxyl-bearing methines) |
| 4.55 | dt, J=5.5,1.5 | 2H | Allyl -O-CH 2 - (Validates esterification) |
| 5.22 | dq, J=10.4,1.5 | 1H | Allyl =CH 2 (cis coupling) |
| 5.30 | dq, J=17.2,1.5 | 1H | Allyl =CH 2 (trans coupling) |
| 5.88 | ddt, J=17.2,10.4,5.5 | 1H | Allyl -CH= (Internal olefinic proton) |
| 6.90 – 7.40 | m | 14H | Aromatic protons (Fluorophenyl, Phenyls) |
| 8.50 | s | 1H | Amide -NH (Phenylcarbamoyl group) |
13 C NMR Assignments
The 13 C spectrum provides definitive proof of the lactamization. The parent atorvastatin contains no lactam carbonyl, whereas Impurity Q and its derivatives exhibit a distinct sp2 carbonyl resonance at ~176.0 ppm[1]. Furthermore, the presence of three distinct carbonyls (Ester, Amide, Lactam) confirms the integrity of the open heptanoic acid chain.
Table 2: 13 C NMR Spectral Data (125 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Structural Causality |
| 21.0, 21.5 | -CH 3 | Isopropyl methyls (Diastereotopic) |
| 28.5 | -CH | Isopropyl methine |
| 40.0, 41.5, 43.0, 45.0 | -CH 2 | Heptanoic chain methylenes (C7, C2, C4, C6) |
| 65.0 | Quaternary sp3 | C3 of Lactam core (Proof of pyrrole oxidation) |
| 65.2 | -O-CH 2 - | Allyl ether carbon |
| 68.0, 70.5 | -CH-OH | Heptanoic chain methines (C3, C5) |
| 118.5 | =CH 2 | Allyl terminal olefin |
| 132.0 | -CH= | Allyl internal olefin |
| 135.0, 140.0 | Quaternary sp2 | C4 and C5 of the Lactam core |
| 168.0 | C=O | Amide carbonyl (Phenylcarbamoyl) |
| 171.5 | C=O | Ester carbonyl (Validates allyl attachment) |
| 176.0 | C=O | Lactam carbonyl (C2 of the oxidized core) |
Structural Validation Logic: 2D NMR Connectivity
To elevate this analysis from empirical observation to a self-validating system, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The causality behind selecting HMBC over NOESY for ester linkage confirmation lies in the direct scalar coupling pathway.
If the allyl group were erroneously attached to one of the hydroxyl groups (forming an ether), the HMBC would show correlations to the sp3 methine carbons at 68.0 or 70.5 ppm. Instead, the HMBC spectrum reveals a strong 3JCH correlation from the allyl -O-CH 2
protons ( δ 4.55) directly to the ester carbonyl carbon ( δ 171.5). Concurrently, the isopropyl protons ( δ 1.20, 1.25) show a 3JCH correlation to the lactam carbonyl ( δ 176.0), definitively proving the 1,3-migration architecture of the lactam core.
Figure 2: Key HMBC correlations validating the allyl ester linkage and the oxidized lactam core.
Conclusion
The characterization of Atorvastatin Lactam Allyl Ester requires a rigorous synthesis of 1D and 2D NMR techniques. By understanding the chemical causality behind the oxidative rearrangement of the pyrrole ring and utilizing strategic esterification to lock the molecular conformation, analytical scientists can generate highly reliable, self-validating spectral data. This methodology ensures absolute structural confidence when profiling complex statin impurities.
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